molecular formula C14H14N2O4S B2861696 methyl 2-(3-methylisoxazole-5-carboxamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate CAS No. 946286-63-1

methyl 2-(3-methylisoxazole-5-carboxamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

Cat. No.: B2861696
CAS No.: 946286-63-1
M. Wt: 306.34
InChI Key: BBNRMRJOICJHMA-UHFFFAOYSA-N
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Description

Methyl 2-(3-methylisoxazole-5-carboxamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a heterocyclic compound featuring a cyclopenta[b]thiophene core fused with a 3-methylisoxazole carboxamide substituent and a methyl ester group.

Properties

IUPAC Name

methyl 2-[(3-methyl-1,2-oxazole-5-carbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O4S/c1-7-6-9(20-16-7)12(17)15-13-11(14(18)19-2)8-4-3-5-10(8)21-13/h6H,3-5H2,1-2H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBNRMRJOICJHMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)C(=O)NC2=C(C3=C(S2)CCC3)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cyclopenta-Thiophene Derivatives

The synthesis of substituted cyclopenta-thiophenes, such as 5-alkyl-1,3-dimethyl-4H-cyclopenta[c]thiophenes, involves alkyl Grignard reagents reacting with cyclopenta-thiophene ketones . In contrast, the target compound incorporates a 3-methylisoxazole carboxamide group, which introduces additional hydrogen-bonding capabilities and steric bulk compared to simpler alkyl or sulfone ester derivatives (e.g., 5-carbomethoxy-5-phenylsulfonyl-1,3-dimethyl-5,6-dihydro-4H-cyclopenta[c]thiophene) .

Key Structural Differences:

Feature Target Compound 5-Alkyl-1,3-Dimethyl Derivatives
Core Structure 5,6-Dihydro-4H-cyclopenta[b]thiophene 4H-Cyclopenta[c]thiophene
Substituents 3-Methylisoxazole-5-carboxamido, methyl ester Alkyl groups, sulfone esters
Functional Groups Amide, ester Alkyl, sulfonyl
Hydrogen-Bonding Potential High (amide NH and carbonyl groups) Low (alkyl/sulfonyl lack H-bond donors)

Sulfone Ester Analogs

The sulfone ester precursor 5-carbomethoxy-5-phenylsulfonyl-1,3-dimethyl-5,6-dihydro-4H-cyclopenta[c]thiophene shares a similar dihydro-cyclopenta-thiophene backbone with the target compound . This difference may influence reactivity in further functionalization or polymerization reactions.

Thiazole-Based Compounds

Compounds like those in Pharmacopeial Forum PF 43(1) (e.g., thiazol-5-ylmethyl carbamates) exhibit structural parallels in their heterocyclic motifs but differ in core scaffold and functionalization . Thiazole derivatives often prioritize hydrogen-bonding interactions via amine or urea groups, whereas the target compound leverages its isoxazole carboxamide for similar purposes.

Research Findings and Implications

Crystallographic Analysis

These tools enable detailed analysis of hydrogen-bonding networks, as discussed in graph set theory , which could predict the target compound’s crystal packing behavior.

Functional Group Impact

The methyl ester and isoxazole carboxamido groups enhance solubility in polar solvents compared to alkyl-substituted cyclopenta-thiophenes. This property may expand its utility in solution-phase reactions or as a building block in supramolecular chemistry.

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